2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Beschreibung
This compound features a pyridazinone core substituted with a chlorine atom at position 5 and a thioether-linked 2-amino-2-oxoethyl group at position 3.
Eigenschaften
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O5S/c17-15-12(27-7-13(18)22)5-20-21(16(15)24)6-14(23)19-4-9-1-2-10-11(3-9)26-8-25-10/h1-3,5H,4,6-8H2,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBQADCANXQOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural features, including a pyridazine core and a benzo[d][1,3]dioxole moiety, suggest promising biological activities.
Structural Characteristics
The compound's structure can be broken down as follows:
- Pyridazine Derivative : The presence of a chloro group and thioether linkage enhances its reactivity and biological potential.
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties, this component contributes to the compound's overall activity.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity . Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Dysregulation of CDKs is often associated with cancer progression.
A comparative analysis of related compounds shows that those with similar structural motifs have demonstrated:
- Inhibition of cancer cell proliferation : Studies have shown that derivatives with benzothiazole structures exhibit potent activity against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) .
- Induction of apoptosis : The compound may promote programmed cell death in malignant cells, further supporting its anticancer potential .
Mechanistic Insights
Research using molecular docking and enzyme inhibition assays suggests that the compound interacts with specific biological targets involved in cancer cell proliferation. For instance:
- Inhibition of AKT and ERK pathways : These signaling pathways are critical for cell survival and proliferation. Inhibition of these pathways has been linked to reduced tumor growth .
Case Studies
A recent study focused on a related compound, B7 , which demonstrated significant anticancer effects at concentrations as low as 1 µM. The findings included:
- Cell Cycle Arrest : B7 induced G1 phase arrest in cancer cells.
- Cytokine Modulation : It decreased levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory role alongside its anticancer activity .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the complex molecular framework while allowing for modifications that can enhance biological activity. Key steps include:
- Formation of the thioether linkage.
- Introduction of the chloro group on the pyridazine ring.
- Functionalization of the benzo[d][1,3]dioxole moiety to optimize pharmacological properties.
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Functional Groups
The compound shares key functional groups with several classes of bioactive molecules:
Stability and Pharmacokinetics
- The benzodioxol group may enhance metabolic stability compared to simpler aryl groups, as seen in CNS-active drugs. However, the pyridazinone ring’s susceptibility to hydrolysis (common in similar heterocycles) could limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
